molecular formula C12H14N2OS B6586387 N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide CAS No. 1226435-34-2

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide

Cat. No.: B6586387
CAS No.: 1226435-34-2
M. Wt: 234.32 g/mol
InChI Key: CFCJDOIPYTVMPG-UHFFFAOYSA-N
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Description

N-[3-(1H-Pyrrol-1-yl)propyl]thiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This hybrid molecule incorporates both pyrrole and thiophene heterocyclic systems, which are privileged structures in drug discovery due to their prevalence in biologically active compounds. The molecular structure features a thiophene-3-carboxamide core linked via a propyl chain to a 1H-pyrrole ring, creating a multifunctional scaffold suitable for structure-activity relationship (SAR) studies. Compounds with similar structural motifs, particularly those combining carboxamide functionalities with heterocyclic systems like pyrrole and thiophene, have demonstrated various pharmacological activities in research settings. Thiophene-carboxamide derivatives have been investigated as potential anti-cancer agents in preliminary studies . Furthermore, structurally related N-substituted tetrahydrobenzamide/benzene sulfonamides containing pyrrole elements have shown moderate immunomodulating effects in cellular models, specifically attenuating pro-inflammatory mediators such as nitric oxide (NO) and cytokines (IL-1α, IL-6, IL-10) in LPS-activated microglial cells . This suggests potential research applications for understanding neuroinflammatory processes relevant to central nervous system disorders. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(11-4-9-16-10-11)13-5-3-8-14-6-1-2-7-14/h1-2,4,6-7,9-10H,3,5,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJDOIPYTVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide typically involves the condensation of a thiophene-3-carboxylic acid derivative with a pyrrole-containing amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), chlorinating agents

Major Products Formed

Scientific Research Applications

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 333763-97-6) serves as a structurally distinct but functionally comparable analogue . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Core Structure Thiophene-carboxamide Pyrazolo[1,5-a]pyrimidine-carboxamide
Heterocyclic Side Chain Pyrrole (1H-pyrrol-1-yl) Imidazole (1H-imidazol-1-yl)
Substituents None 4-Bromophenyl, trifluoromethyl
Molecular Formula C₁₂H₁₄N₂OS C₂₀H₁₆BrF₃N₆O
Molecular Weight ~246.32 g/mol 493.28 g/mol
Potential Applications Kinase inhibition, ligand design Anticancer agents, kinase inhibitors (inferred from pyrazolo-pyrimidine class)
Key Observations:

The imidazole side chain in the analogue (vs.

Substituent Effects :

  • The 4-bromophenyl and trifluoromethyl groups in the analogue enhance lipophilicity and metabolic stability, which are absent in the target compound. These groups are critical for optimizing pharmacokinetic properties in drug candidates .

Molecular Weight and Complexity :

  • The analogue’s higher molecular weight (493 vs. 246 g/mol) reflects greater structural complexity, which may correlate with improved target selectivity but reduced bioavailability.

Research Findings and Limitations

  • Target Compound: Limited published data exist on this compound. Its pharmacological profile remains speculative, inferred from structural motifs common in kinase inhibitors (e.g., thiophene-based scaffolds in EGFR inhibitors).
  • Analogue Compound : The pyrazolo-pyrimidine-carboxamide analogue has been explored in kinase inhibitor research, with pyrazolo-pyrimidines demonstrating activity against CDK2 and Aurora kinases . The imidazole side chain may further modulate selectivity, as seen in similar compounds targeting HSP90 or PARP enzymes.

Q & A

Q. What are the common synthetic routes for N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide, and what reaction conditions are critical for high yield?

Synthesis typically involves multi-step reactions, starting with the formation of the pyrrole ring via cyclization of propargylic intermediates or coupling reactions. Critical parameters include:

  • Catalysts : Lewis acids (e.g., Pt-carbene) for regioselective cyclization .
  • Temperature control : Optimized between 60–80°C to prevent side reactions .
  • Purification : Column chromatography (Al₂O₃ or silica gel) to isolate the product from by-products .
  • Example: A thiophene-3-carboxylic acid precursor is coupled with 3-(1H-pyrrol-1-yl)propylamine under carbodiimide-mediated conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR : Focus on δ 7.2–7.5 ppm (thiophene protons) and δ 6.2–6.5 ppm (pyrrole protons). The amide proton (NH) appears near δ 8.5–9.0 ppm .
  • Mass spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~265 g/mol) and fragmentation patterns confirming the pyrrole-thiophene linkage .
  • X-ray crystallography : Resolves spatial arrangement of the pyrrole and thiophene rings, confirming planarity and bond angles .

Q. What are the primary biological activities reported for similar thiophene-carboxamide derivatives, and how do they inform research on this compound?

  • Anticancer activity : Analogous compounds induce apoptosis in cancer cells via caspase-3/7 activation (e.g., IC₅₀ values of 5–20 μM in breast cancer models) .
  • Antimicrobial effects : Thiophene-pyrrole hybrids show MIC values of 2–8 μg/mL against Gram-positive bacteria .
  • Methodological insight : Researchers should prioritize in vitro assays (MTT for cytotoxicity, broth dilution for antimicrobial activity) and compare results with structurally related derivatives .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the formation of the pyrrole and thiophene rings during synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
  • Catalyst screening : Pt-carbene catalysts improve pyrrole ring formation selectivity over competing pathways (e.g., isoxazole by-products) .
  • Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for thiophene-carboxamide derivatives?

  • Assay standardization : Compare results across studies using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Purity validation : Ensure ≥95% purity via HPLC to exclude confounding effects from impurities .
  • Structural analogs : Test derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate activity-contributing groups .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to caspase-3 or bacterial topoisomerase IV, focusing on hydrogen bonds with the amide group and π-π stacking with aromatic rings .
  • QSAR studies : Correlate substituent electronegativity (e.g., pyrrole’s electron-rich ring) with anticancer potency to guide synthetic modifications .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

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